molecular formula C20H18ClN3O2 B2590120 1-(3-Chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941891-98-1

1-(3-Chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No. B2590120
CAS RN: 941891-98-1
M. Wt: 367.83
InChI Key: QFVIWISHRVMKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H18ClN3O2 and its molecular weight is 367.83. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

Compounds containing the 1,2,4-oxadiazole moiety, similar to the one , have been identified as potential anticancer agents. Specifically, derivatives of 1,2,4-oxadiazoles have shown promising activity against breast and colorectal cancer cell lines. A notable example is a compound that induced apoptosis in T47D cells, leading to cell cycle arrest in the G(1) phase, followed by the induction of apoptosis. Such compounds target TIP47, an IGF II receptor binding protein, unveiling a novel pathway for cancer therapeutics development (Zhang et al., 2005).

Synthesis and Chemical Reactivity

The reactivity of 1,2,4-oxadiazoles with various nucleophiles has been explored to synthesize diverse derivatives. For instance, reactions of 1,2,4-oxadiazoles with pyrrolidine have led to the formation of novel compounds, highlighting the synthetic versatility of these heterocycles in creating pharmacologically relevant structures (Rao et al., 2014).

Antioxidant Activity

Derivatives of pyrrolidine-2-one, which structurally resemble the compound , have been synthesized and evaluated for their antioxidant activities. These studies have identified several potent antioxidants among the synthesized compounds, indicating the potential of such structures in mitigating oxidative stress-related diseases (Tumosienė et al., 2019).

Antimicrobial Activity

Research has also extended into the antimicrobial properties of 1,2,4-oxadiazole derivatives. These compounds have been synthesized and tested against various bacterial and fungal strains, showing significant antibacterial and antifungal activities. This suggests the potential use of these compounds in developing new antimicrobial agents (Desai & Dodiya, 2014).

Material Science Applications

The incorporation of 1,2,4-oxadiazole units into polymers has been explored for optoelectronic applications. These polymers exhibit good film-forming abilities, solubility in organic solvents, and thermal stability, alongside promising optical properties for use in light-emitting devices (Hamciuc et al., 2015).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-12-3-6-14(7-4-12)19-22-20(26-23-19)15-9-18(25)24(11-15)16-8-5-13(2)17(21)10-16/h3-8,10,15H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVIWISHRVMKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.